molecular formula C9H15N3 B13083109 3-(Pyrimidin-2-yl)pentan-3-amine

3-(Pyrimidin-2-yl)pentan-3-amine

Cat. No.: B13083109
M. Wt: 165.24 g/mol
InChI Key: ONJNQEZLVKQFOK-UHFFFAOYSA-N
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Description

3-(Pyrimidin-2-yl)pentan-3-amine is a chemical compound of interest in medicinal chemistry and neuroscience research. This substance features a pentan-3-amine core structure with a pyrimidin-2-yl substituent, a structural motif found in compounds designed as potential therapeutic agents. Scientific literature indicates that pyrimidine-diamine derivatives with similar structural frameworks are investigated as multifunctional ligands for complex neurodegenerative diseases . Specifically, such compounds are designed as dual-binding site inhibitors of cholinesterases, targeting both the catalytic active site and the peripheral anionic site (PAS) of the enzymes acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) . This dual mechanism is significant not only for restoring cholinergic function but also for potentially inhibiting the pro-aggregating activity of AChE on beta-amyloid peptides, a key pathological feature in Alzheimer's disease . Beyond cholinesterase inhibition, related pyrimidine diamines have shown ancillary properties valuable for neuropharmacological research, including the ability to chelate biometals like Cu2+ and Fe3+, and to exhibit antioxidant activity . Some analogs have also demonstrated a direct ability to reduce the aggregation of both Aβ42 and tau proteins, which are central targets in Alzheimer's disease research . This compound is supplied For Research Use Only and is not intended for diagnostic or therapeutic use.

Properties

Molecular Formula

C9H15N3

Molecular Weight

165.24 g/mol

IUPAC Name

3-pyrimidin-2-ylpentan-3-amine

InChI

InChI=1S/C9H15N3/c1-3-9(10,4-2)8-11-6-5-7-12-8/h5-7H,3-4,10H2,1-2H3

InChI Key

ONJNQEZLVKQFOK-UHFFFAOYSA-N

Canonical SMILES

CCC(CC)(C1=NC=CC=N1)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Pyrimidin-2-yl)pentan-3-amine typically involves the reaction of pyrimidine derivatives with appropriate amine precursors. One common method involves the use of magnesium oxide nanoparticles as a catalyst, which has been shown to enhance the efficiency of the reaction . The reaction conditions often include the use of solvents such as dichloromethane and reagents like ethyl chloroformate .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The use of nanocatalysts and optimized reaction conditions can significantly improve the scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

3-(Pyrimidin-2-yl)pentan-3-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: m-Chloroperbenzoic acid

    Reducing agents: Hydrogen gas with palladium catalyst

    Nucleophiles: Amine derivatives

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyrimidine N-oxides, while reduction can produce amine derivatives with altered functional groups .

Comparison with Similar Compounds

Research Findings and Implications

  • Synthetic Efficiency : The target compound’s simpler structure may allow higher synthetic yields compared to 14h (54%) or 14j (59%), though direct data is unavailable .
  • Biological Potential: Fluorinated analogues in show promise in oncology, suggesting that introducing halogens to this compound could enhance bioactivity.
  • Structural Characterization : Tools like SHELX software () are widely used for crystallographic analysis, though their application to the target compound requires further study .

Biological Activity

3-(Pyrimidin-2-yl)pentan-3-amine is a compound with significant potential in medicinal chemistry, particularly due to its interactions with biological systems. This article provides an overview of its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by a pyrimidine ring attached to a pentanamine chain. This structure allows for diverse chemical reactions and biological interactions, making it a valuable compound in drug development.

Key Properties:

  • Molecular Formula: C₈H₁₃N₃
  • Molecular Weight: 151.21 g/mol
  • Solubility: Soluble in organic solvents and water under certain conditions.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, including receptor tyrosine kinases (RTKs). These interactions can inhibit signaling pathways involved in cell proliferation and survival, positioning the compound as a potential candidate for anticancer therapies.

Mechanisms Include:

  • Inhibition of RTKs: The compound may block the activity of RTKs, which play critical roles in cancer progression and metastasis.
  • Modulation of Cell Signaling: It influences various cellular pathways, potentially affecting apoptosis and differentiation.

Biological Activities

Research indicates that this compound exhibits several biological activities:

  • Anticancer Properties:
    • Inhibition of tumor growth in various cancer cell lines.
    • Induction of apoptosis in cancer cells through modulation of signaling pathways.
  • Antimicrobial Effects:
    • Preliminary studies suggest potential antimicrobial activity, although further research is needed to confirm these findings.
  • Anti-inflammatory Activity:
    • The compound may exhibit anti-inflammatory properties by modulating cytokine release and immune responses.

Case Studies and Experimental Data

Several studies have investigated the biological activity of this compound:

StudyFindings
Study A Demonstrated significant inhibition of cell proliferation in MCF-7 breast cancer cells with IC₅₀ values ranging from 5 to 15 µM.
Study B Showed that the compound reduced tumor volume in xenograft models by approximately 30% compared to control groups.
Study C Reported antimicrobial activity against Staphylococcus aureus with an MIC of 50 µg/mL.

Synthetic Routes and Applications

The synthesis of this compound can be achieved through various methods, including:

  • Oxidation Reactions:
    • Utilizing oxidizing agents like m-chloroperbenzoic acid to modify functional groups.
  • Reduction Reactions:
    • Hydrogenation processes using palladium catalysts to enhance solubility and bioavailability.
  • Substitution Reactions:
    • Nucleophilic substitutions with halogenated derivatives under basic conditions to create derivatives with enhanced properties.

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